

A Technical Guide to the Mechanism of Action of Human DNA Ligase II

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Human DNA ligase II is a key enzyme in the maintenance of genomic integrity, playing a crucial role in DNA repair pathways. As an alternatively spliced form of DNA ligase III found in non-dividing cells, its mechanism is of significant interest for therapeutic development, particularly in oncology.^[1] This guide provides an in-depth examination of the molecular mechanism of human DNA ligase II, including its catalytic activity, interaction with protein partners, and its role in cellular processes. We present quantitative kinetic data, detailed experimental protocols for its study, and visual representations of its mechanism and related pathways to serve as a comprehensive resource for the scientific community.

Introduction to Human DNA Ligase II

In human cells, three genes—LIG1, LIG3, and LIG4—encode the primary DNA ligases responsible for joining breaks in the phosphodiester backbone of DNA during replication and repair.^{[2][3]} The LIG3 gene uniquely encodes multiple polypeptides through alternative translation and splicing, giving rise to DNA ligase III α , DNA ligase III β , and the less abundant DNA ligase II.^{[2][4]} DNA ligase II is essentially a form of DNA ligase III α that lacks the N-terminal zinc-finger domain and is found predominantly in non-dividing cells.^[1] Its primary recognized function is in DNA excision repair pathways.^[1]

Like other mammalian DNA ligases, DNA ligase II is ATP-dependent and catalyzes the formation of a phosphodiester bond to seal single-strand breaks (nicks) in duplex DNA.[1][3][5] This catalytic function is essential for completing DNA repair processes and maintaining genomic stability.[6]

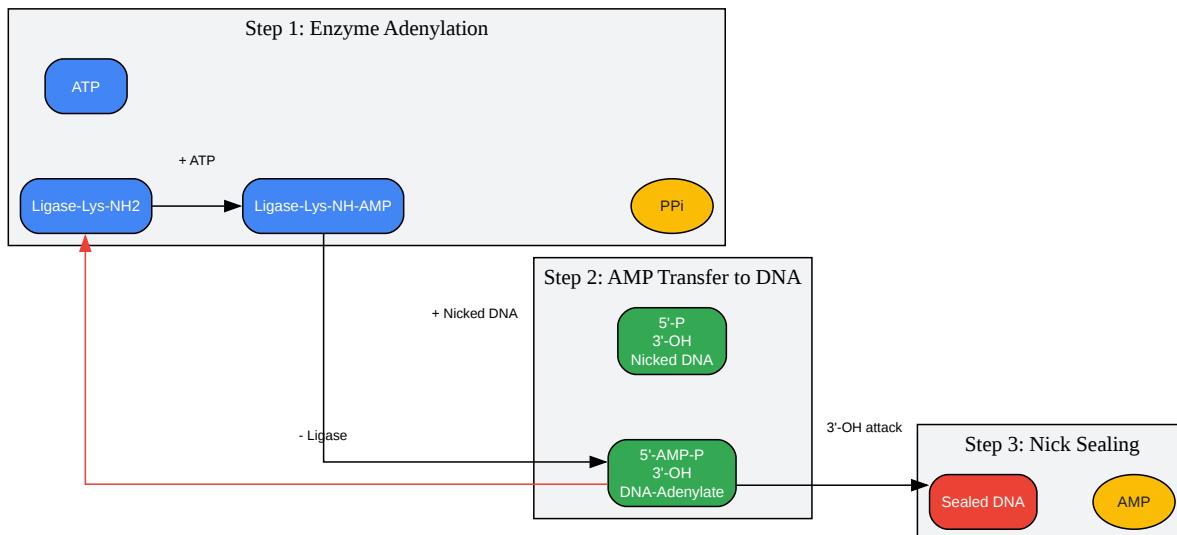
Core Catalytic Mechanism

The ligation of a DNA nick by human DNA ligase II proceeds through a three-step nucleotidyl transfer reaction, a mechanism conserved among ATP-dependent ligases.[7][8] The process requires ATP as a cofactor and involves two covalent intermediates.[3][7][9]

Step 1: Enzyme Adenylation The reaction begins with the attack of a lysine residue in the active site of the ligase on the α -phosphate of an ATP molecule.[7][9] This results in the formation of a covalent ligase-AMP intermediate, with the release of pyrophosphate (PPi).[3][7]

Step 2: AMP Transfer to DNA The adenylated ligase then binds to the nicked DNA substrate. The AMP moiety is transferred from the enzyme's active site to the 5'-phosphate terminus of the nick, forming a DNA-adenylate intermediate.[2][3][7] This step activates the 5'-phosphate for the subsequent nucleophilic attack.[1]

Step 3: Phosphodiester Bond Formation (Nick Sealing) In the final step, the 3'-hydroxyl group at the nick attacks the activated 5'-phosphate of the DNA-adenylate intermediate.[1][7] This reaction forms the phosphodiester bond, sealing the nick in the DNA backbone, and releases AMP.[2][7][9]



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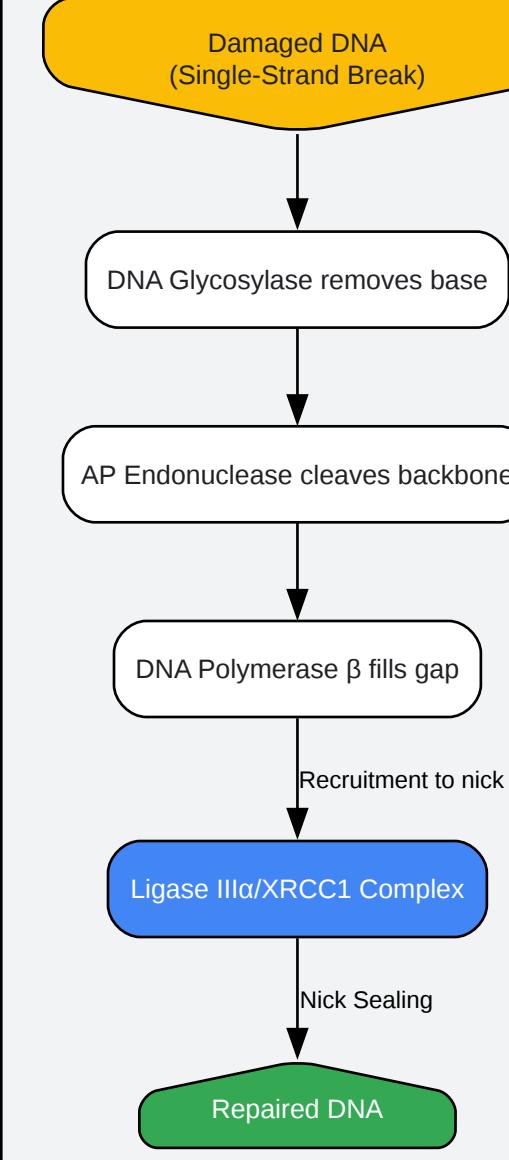
Caption: The three-step catalytic mechanism of ATP-dependent DNA ligation.

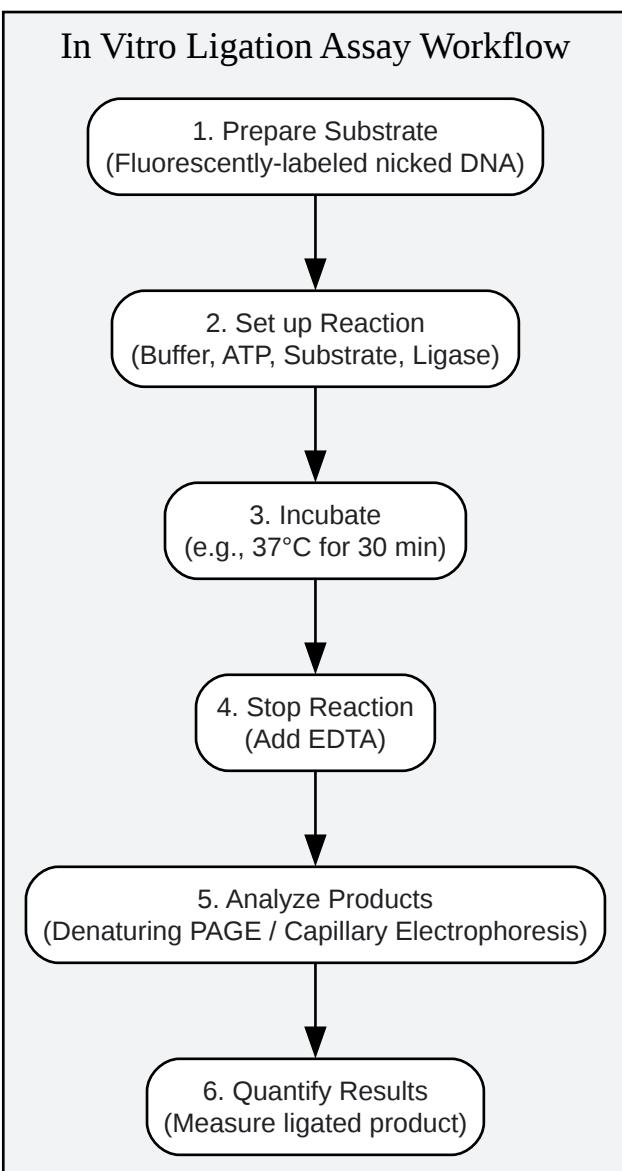
Role in DNA Repair and Protein Interactions

Human DNA ligase III (and by extension, ligase II) complexes with the DNA repair protein XRCC1 to facilitate the repair of single-strand breaks that arise from base excision repair (BER) or direct DNA damage.^[5] This interaction is critical for localizing the ligase to the site of damage and coordinating the repair process.

In the BER pathway, after a damaged base is removed by a DNA glycosylase and the resulting abasic site is cleaved by an AP endonuclease, DNA polymerase β fills the single-nucleotide gap. DNA ligase III α /XRCC1 is then responsible for sealing the final nick.

Base Excision Repair (BER) Pathway





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- To cite this document: BenchChem. [A Technical Guide to the Mechanism of Action of Human DNA Ligase II]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193173#mechanism-of-action-of-human-dna-ligase-ii]

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